molecular formula C10H16ClN3O B1403762 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride CAS No. 1434128-47-8

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

Cat. No.: B1403762
CAS No.: 1434128-47-8
M. Wt: 229.71 g/mol
InChI Key: SFRJNJLRSMZOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride is a complex organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes a tetrahydropyranyl group and a tetrahydropyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyranyl group, which is then attached to the pyrazole core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. Industrial production methods may employ more scalable techniques, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, further modifying the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of functionalized pyrazole derivatives.

Scientific Research Applications

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds, which are valuable in material science and catalysis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Pyrazole derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and infections due to their bioactive properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride stands out due to its unique combination of a tetrahydropyranyl group and a tetrahydropyrrolo[3,4-c]pyrazole core. Similar compounds include:

  • 1,3,4,5-Tetraaryl-2-pyrazoline
  • Pyrrolo[3,4-c]pyrazole-4,6-dione
  • 1,3-Diaryl-5-(cyanoaminocarbonyl and ethoxycarbonyl)-2-pyrazoline

These compounds share the pyrazole core but differ in their substituents and overall structure, leading to variations in their chemical reactivity and applications

Properties

IUPAC Name

1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRJNJLRSMZOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=C(CNC3)C=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434128-47-8
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434128-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.